molecular formula C10H6N2 B1342218 6-Ethynylquinoxaline CAS No. 442517-33-1

6-Ethynylquinoxaline

Cat. No. B1342218
M. Wt: 154.17 g/mol
InChI Key: QSYDWUWZZBZOCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest in the provided papers. For instance, the synthesis of 6-aminoquinolones with different substituents at the C-8 position was explored to study their antibacterial activities. The synthesis involved the introduction of ethyl or methoxy groups at the C-8 position, which was guided by quantitative structure-activity relationship (QSAR) studies . Another paper discusses the synthesis of 6-amino-8-methylquinolones, which showed enhanced antibacterial activity, particularly against Gram-positive bacteria . Additionally, the synthesis of naphthoquinone antibiotics was achieved through the reaction of a bromomethyl naphthoquinone derivative with triethylamine or ammonia .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The papers indicate that the presence of different substituents at specific positions on the quinoline nucleus can significantly affect their antibacterial properties. For example, the presence of a methyl group at the C-8 position coupled with an amino group at C-6 was found to be effective for enhancing antibacterial activity . The structure-activity relationship studies help in understanding the impact of molecular modifications on the efficacy of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are detailed in the papers. The preparation of ethoxyquin analogues involved multiple steps, including dilithiation, treatment with diethyl dichalcogenide, oxidation, borohydride reduction, and alkylation . The synthesis of 6-aminoquinolones required the introduction of different substituents at the C-8 position, which was achieved through specific synthetic routes tailored for each derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structures. The papers describe the antioxidant properties of ethoxyquin and its analogues, with ethoxyquin itself being the best inhibitor of azo-initiated peroxidation of linoleic acid . The antibacterial evaluation of 6-aminoquinolones revealed that the introduction of a methoxy group at the C-8 position resulted in compounds with good antibacterial activity, especially against gram-positive bacteria . The physical properties such as solubility, melting point, and stability of these compounds are not directly discussed in the papers but are inherently related to their chemical structures and substituents.

Scientific Research Applications

Photophysical Properties and Electronic Structure

6-Ethynylquinoxaline derivatives, such as 2-substituted 3-ethynylquinoxalines, have been synthesized and studied for their photophysical properties. These compounds exhibit high fluorescence with pronounced emission solvatochromism. Their electronic structures and photophysical properties have been further corroborated by computations at the DFT level of theory (Gers et al., 2014).

Antioxidant Properties

Ethoxyquin, closely related to 6-ethynylquinoxaline, is extensively used as an antioxidant in animal feed and shows potential in protecting against lipid peroxidation. Its effects on various metabolic pathways and mitochondrial functions have been a focus of study (Reyes et al., 1995). Inhibition of electron transport in the mitochondrial respiratory chain by ethoxyquin has been observed, particularly affecting NADH dehydrogenase.

Antiviral Applications

Quinoxaline derivatives have been synthesized and tested for their antiviral activity. Compounds based on the quinoxaline structure have shown potent activity against various viruses, including HCMV (Human Cytomegalovirus), with low cytotoxicity and high selectivity indices (Elzahabi, 2017).

Neuroprotective Capacity

Derivatives of ethoxyquin, such as 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline, have been investigated for their neuroprotective capacity. Studies have shown their potent inhibitory effects on lipid peroxidation and protective effects in various models of cerebral neurodegeneration (Lockhart et al., 2001).

Applications in High-Temperature Thermoplastics

6-Ethynylquinoxaline has also been studied in the field of material science, particularlyfor its use in high-temperature thermoplastics. The development of bis(ethynylquinoxaline) monomers demonstrated the feasibility of using thermosetting plasticizers for processing polyphenylquinoxaline thermoplastics, highlighting its potential in advanced material applications (Kovar et al., 1977).

Potential in Antidepressant Therapy

Research on N-n-butyl-3-ethoxyquinoxalin-2-carboxamide, a novel 5-HT3 receptor antagonist derived from quinoxaline, has indicated its potential as an antidepressant. This compound has exhibited antidepressant-like effects in various rodent behavioral models, suggesting its potential application in psychiatric medicine (Bhatt et al., 2013).

Chemotherapeutic Agent Development

6-Ethynylquinoxaline and its derivatives have been a focus in the development of chemotherapeutic agents. This includes the discovery and preclinical development of plant-derived compounds and their synthetic analogues for potential clinical trial candidates in cancer treatment (Lee, 2010).

Antioxidant Profile Studies

Studies have also been conducted on the antioxidant profile of ethoxyquin and its analogues, exploring their chain-breaking antioxidative capacity and their ability to catalyze the reduction of hydrogen peroxide. This has implications for their multifunctional character in both preventive and therapeutic contexts (Kumar et al., 2007).

Safety And Hazards

6-Ethynylquinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

6-ethynylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYDWUWZZBZOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=NC=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594467
Record name 6-Ethynylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethynylquinoxaline

CAS RN

442517-33-1
Record name 6-Ethynylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Ethynylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Sekine, F Stuck, J Schulmeister… - … A European Journal, 2018 - Wiley Online Library
… We also attempted the reaction of 6-ethynylquinoxaline-substituted benzene 3 a (Scheme 3 a… , we applied the optimized conditions to 6-ethynylquinoxaline-substituted quinoxaline 1 ag (…
FL Hedberg, DL Bush, MT Ryan, RA Harvey, AV Fratini… - Final Report, 1985 - apps.dtic.mil
… -6-ethynylquinox-aline, and the lower melting isomers were assigned the structures 2-3-bromophenyl-3-phenyl-6-iodoquinoxaline and 2-3-ethynylphenyl-3-phenyl-6-ethynylquinoxaline…
Number of citations: 3 apps.dtic.mil
DK Kim, J Kim, HJ Park - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
… Coupling of 5-ethynylbenzo[1,3]dioxolane (1a), 7 6-ethynylquinoxaline (1b), 8 or 1-ethynyl-4-methoxybenzene (1c) with either 2-bromopyridine (2a) or 2-bromo-6-methylpyridine (2b) in …
V Polshettiwar, RS Varma - ChemInform, 2009 - academia.edu
The Grubbs second generation ruthenium catalyst was shown to catalyze various olefin ring closing metathesis and hydrosilylation reactions in aqueous medium. Reactions proceeded …
Number of citations: 69 www.academia.edu
C Bruneau, R Gramage‐Doria - Transition‐Metal‐Catalyzed C …, 2023 - Wiley Online Library
… Hashmi and coworkers demonstrated that 6-ethynylquinoxaline-substituted benzene … Similar reactivity and selectivity was observed for 6-ethynylquinoxaline-substituted quinoxaline (…
TC Lin, YY Liu, MH Li, CY Liu, SY Tseng… - Chemistry–An Asian …, 2014 - Wiley Online Library
A new series of model dye molecules composed of three multibranched analogues based on the tetrasubstituted tetraethynylethylene structural motif have been synthesized and …
FL HEDBERG, DL BUSH, MT RYAN, RA HARVEY… - 1985
Number of citations: 0

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